molecular formula C9H5BrF3N B2810994 5-Bromo-2-(trifluoromethyl)-1h-indole CAS No. 837392-60-6

5-Bromo-2-(trifluoromethyl)-1h-indole

Cat. No.: B2810994
CAS No.: 837392-60-6
M. Wt: 264.045
InChI Key: QUSUYOMFIYYARB-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the indole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)-1H-indole typically involves the introduction of the bromine and trifluoromethyl groups onto the indole ring. One common method is the bromination of 2-(trifluoromethyl)-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(trifluoromethyl)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or trifluoromethyl groups, leading to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-(trifluoromethyl)-1H-indole.

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on the biological activity of indole derivatives. It serves as a model compound for investigating enzyme interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-1H-indole is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 5-Bromo-2-(trifluoromethyl)-1H-indole possesses a unique indole ring structure, which imparts distinct chemical and biological properties. The presence of the indole ring allows for additional interactions with biological targets, making it a more versatile compound in medicinal chemistry. Additionally, the electron-withdrawing trifluoromethyl group and the bromine atom provide a unique combination of reactivity and stability, distinguishing it from other trifluoromethyl-substituted compounds.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSUYOMFIYYARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837392-60-6
Record name 5-bromo-2-(trifluoromethyl)-1H-indole
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